molecular formula C8H11BrN2 B1452367 N-(5-Bromo-3-methyl-2-pyridinyl)-N-ethylamine CAS No. 1220018-09-6

N-(5-Bromo-3-methyl-2-pyridinyl)-N-ethylamine

Cat. No. B1452367
M. Wt: 215.09 g/mol
InChI Key: KMKLOKUMLVZENM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide”, has been reported. It has a molecular formula of C14H13BrN2O and a molecular weight of 305.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide”, have been reported. It has a predicted boiling point of 424.4±45.0 °C and a predicted density of 1.435±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Catalysis

Research involves the synthesis of related pyridyl and pyrazole compounds, which are important intermediates in the development of new insecticides, pharmaceuticals, and catalysts. For instance, derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been synthesized for structural and spectroscopic characterization, indicating applications in material science and drug discovery (Anuradha et al., 2014). Similarly, ethylene oligomerization studies have utilized nickel(II) complexes chelated by (amino)pyridine ligands, demonstrating the role of pyridine derivatives in facilitating important industrial chemical reactions (Nyamato et al., 2016).

Antiviral Research

Compounds bearing the pyridinyl moiety have been explored for their antiviral properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogues of acyclic nucleoside phosphonates, were evaluated for their antiviral activity, showing potential in retrovirus replication inhibition (Hocková et al., 2003). These studies illustrate the potential for pyridine derivatives in the development of new antiviral agents.

Pharmaceutical Intermediates

The synthesis of various pyridine and pyrazole derivatives as intermediates for pharmaceutical applications has been a focus. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in the synthesis of the new insecticide chlorantraniliprole, highlights the use of such compounds in the synthesis of agrochemicals (Lan Zhi-li, 2007). Another study described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for premafloxacin, indicating the importance of pyridinyl derivatives in antibiotic development (Fleck et al., 2003).

Environmental and Waste Reduction

Pyridine derivatives also play a role in environmental science, particularly in waste reduction processes. The production process for 5-ethyl-2-methyl-pyridine (MEP), for instance, was optimized to reduce the amount of critical components in process wastewater, demonstrating the environmental applications of pyridine-based research (Gerritzen, 2000).

Safety And Hazards

The safety and hazards of a similar compound, “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide”, have been reported. It has been classified with the GHS07 label, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-N-ethyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-10-8-6(2)4-7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKLOKUMLVZENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279962
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-3-methylpyridin-2-amine

CAS RN

1220018-09-6
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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